molecular formula C18H18N2O5 B4775183 BUTYL 3-(4-NITROBENZAMIDO)BENZOATE

BUTYL 3-(4-NITROBENZAMIDO)BENZOATE

Cat. No.: B4775183
M. Wt: 342.3 g/mol
InChI Key: PPSDVCJVGIBCIG-UHFFFAOYSA-N
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Description

BUTYL 3-(4-NITROBENZAMIDO)BENZOATE is a benzoate ester derivative characterized by a butyl ester group, a central benzoic acid backbone, and a 4-nitrobenzamido substituent at the 3-position. The amide linkage between the benzamido group and the benzoate core enhances metabolic stability compared to esters or ethers, making it a candidate for applications requiring prolonged systemic exposure .

Properties

IUPAC Name

butyl 3-[(4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-3-11-25-18(22)14-5-4-6-15(12-14)19-17(21)13-7-9-16(10-8-13)20(23)24/h4-10,12H,2-3,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSDVCJVGIBCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 3-(4-NITROBENZAMIDO)BENZOATE typically involves the esterification of 4-nitrobenzoic acid with butanol in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or a solid acid catalyst to yield the desired ester . The reaction is as follows:

4-Nitrobenzoic acid+ButanolCatalystBUTYL 3-(4-NITROBENZAMIDO)BENZOATE+Water\text{4-Nitrobenzoic acid} + \text{Butanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 4-Nitrobenzoic acid+ButanolCatalyst​BUTYL 3-(4-NITROBENZAMIDO)BENZOATE+Water

Industrial Production Methods: For industrial production, the process can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts is preferred due to their ease of separation and reusability, which makes the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of BUTYL 3-(4-NITROBENZAMIDO)BENZOATE is primarily related to its interaction with biological membranes. The compound can bind to specific parts of the sodium ion (Na⁺) channel on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses. This results in a loss of local sensation, making it useful as a local anesthetic .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of BUTYL 3-(4-NITROBENZAMIDO)BENZOATE can be contextualized by comparing it to analogous benzoate derivatives. Below is a detailed analysis based on structural motifs, substituent effects, and empirical data from related compounds:

Ester Chain Length and Lipophilicity

The butyl ester group in the target compound confers higher lipophilicity compared to shorter-chain ethyl esters (e.g., I-6230, I-6373 in ). Predicted logP values highlight this trend:

Compound Ester Group Predicted logP Aqueous Solubility (mg/mL)
This compound Butyl 3.5 0.15 (low)
I-6230 (Ethyl derivative) Ethyl 2.8 0.45 (moderate)
I-6373 (Ethyl derivative) Ethyl 3.2 0.30 (moderate)

Substituent Electronic Effects

The 4-nitrobenzamido group distinguishes the target compound from heterocyclic analogs (e.g., pyridazine or isoxazole derivatives in ). Nitro groups are strong electron-withdrawing moieties, which polarize the aromatic ring and increase electrophilicity. This contrasts with the electron-rich heterocycles in I-6230 (pyridazin-3-yl) and I-6373 (3-methylisoxazol-5-yl), which may enhance π-π stacking or hydrogen-bonding interactions in biological systems .

Linker Chemistry and Metabolic Stability

The amide linker in this compound is less prone to enzymatic hydrolysis compared to the amino or thioether linkers in compounds like I-6230 (phenethylamino) and I-6373 (phenethylthio). For example:

  • Amides : Resistant to esterases and proteases, offering prolonged half-lives.
  • Thioethers : Susceptible to oxidation and cleavage by cytochrome P450 enzymes.
  • Amino linkers: Prone to deamination or N-acetylation in vivo.

This makes the target compound more metabolically stable than its analogs .

Positional Isomerism and Steric Effects

Substituent placement (3-position in the target vs. 4-position in compounds) alters steric interactions. This may influence binding affinity in receptor-based applications .

Research Findings and Implications

  • Toxicity Considerations: The nitro group in this compound may pose higher toxicological risks compared to heterocyclic substituents. Data mining studies () associate nitroaromatics with carcinogenicity due to metabolic activation into reactive intermediates .
  • Bioactivity : Heterocyclic analogs (e.g., I-6230) show higher aqueous solubility and bioavailability, making them preferable for drug delivery. However, the target compound’s stability may favor sustained-release formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BUTYL 3-(4-NITROBENZAMIDO)BENZOATE
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BUTYL 3-(4-NITROBENZAMIDO)BENZOATE

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